Cyclopropyl phenyl sulfide
Overview
Description
Cyclopropyl phenyl sulfide is an organic compound with the molecular formula C₉H₁₀S. It consists of a cyclopropyl group attached to a phenyl group through a sulfur atom. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of chemical research .
Mechanism of Action
Target of Action
Cyclopropyl phenyl sulfide is a chemical compound that primarily targets the respiratory system . It is used as a reagent in various chemical reactions .
Mode of Action
The mode of action of this compound involves its conversion to cyclopropyl phenyl sulfoxide under the action of nitrous acid formed in situ . This conversion is quantitative, meaning it happens completely under the given conditions .
Biochemical Pathways
It’s known that the compound plays a role in the conversion of a ketone into a spirocyclobutanone . This suggests that it may be involved in various organic synthesis processes.
Result of Action
The primary result of the action of this compound is the conversion of the compound to cyclopropyl phenyl sulfoxide . This reaction is significant in the field of organic chemistry, particularly in the synthesis of various organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the conversion of this compound to cyclopropyl phenyl sulfoxide occurs under the action of nitrous acid formed in situ . Therefore, the presence and concentration of nitrous acid in the environment would likely influence the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins in biochemical reactions
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is possible that the compound interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is possible that the compound interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by certain targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl phenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 1,3-bis(phenylthio)propane with butyllithium in tetrahydrofuran (THF) at 0°C. This reaction produces 1-lithiothis compound, which can then be treated with electrophiles to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of butyllithium and THF in a controlled environment is crucial for maintaining high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl phenyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to cyclopropyl phenyl sulfoxide using nitrous acid formed in situ .
Common Reagents and Conditions:
Oxidation: Nitrous acid is commonly used for the oxidation of this compound to cyclopropyl phenyl sulfoxide.
Substitution: The compound can participate in substitution reactions where the sulfur atom acts as a nucleophile.
Major Products Formed:
Oxidation: Cyclopropyl phenyl sulfoxide.
Substitution: Various substituted derivatives depending on the electrophiles used.
Scientific Research Applications
Cyclopropyl phenyl sulfide has several applications in scientific research:
Comparison with Similar Compounds
- Cyclopropyl phenyl ether
- Cyclopropyl phenyl sulfoxide
- Phenoxycyclopropane
Comparison: Cyclopropyl phenyl sulfide is unique due to the presence of a sulfur atom, which imparts different reactivity compared to its oxygen analogs like cyclopropyl phenyl ether. The sulfur atom makes it more nucleophilic and capable of undergoing different types of chemical reactions, such as oxidation to sulfoxides .
Properties
IUPAC Name |
cyclopropylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10S/c1-2-4-8(5-3-1)10-9-6-7-9/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBKCPJOFAUAKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163357 | |
Record name | Benzene, (cyclopropylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index] Colorless liquid with a stench; [Alfa Aesar MSDS] | |
Record name | Cyclopropyl phenyl sulfide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20514 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
14633-54-6 | |
Record name | Cyclopropyl phenyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014633546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (cyclopropylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cyclopropylsulfanyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CYCLOPROPYL PHENYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72C99LP48P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a convenient method to synthesize cyclopropyl phenyl sulfide?
A1: A simple and efficient method involves treating 1,3-bis(phenylthio)propane with two equivalents of n-butyllithium in tetrahydrofuran (THF) at 0°C. This reaction generates 1-lithiothis compound, a versatile intermediate for further synthetic transformations. [, , ]
Q2: Why is 1-lithiothis compound considered a useful synthetic intermediate?
A2: This lithiated species readily reacts with various electrophiles, enabling the preparation of diversely substituted cyclopropyl phenyl sulfides. [, , ] For example, it allows the synthesis of O-aryl and O-alkyl S-cyclopropyl dithiocarbonates in good yields. []
Q3: Are there alternative synthetic routes to cyclopropyl phenyl sulfides?
A3: Yes, cyclobutanols derived from this compound can undergo Bronsted or Lewis acid-mediated semi-pinacolic rearrangement. This reaction provides valuable intermediates for synthesizing cuparene-type sesquiterpenes. []
Q4: How do the reactivities of 1,2-bis(phenylthio)ethane and 1,4-bis(phenylthio)butane compare to 1,3-bis(phenylthio)propane under similar reaction conditions?
A4: Interestingly, treating 1,2-bis(phenylthio)ethane with butyllithium yields phenyl vinyl sulfide, while 1,4-bis(phenylthio)butane remains unreactive under the same conditions. This highlights the unique reactivity of the 1,3-bis(phenylthio)propane in forming the cyclopropyl ring system. []
Q5: Where can I find more information on the applications of this compound in organic synthesis?
A5: A review titled "Preparation and synthetic utility of cyclopropyl phenyl sulfides" provides a comprehensive overview of its synthetic applications. []
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